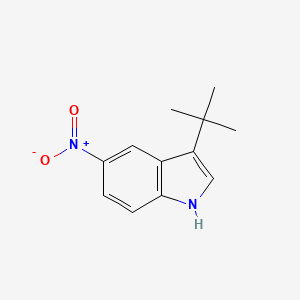

3-(tert-butyl)-5-nitro-1H-indole

Description

Overview of Indole (B1671886) Core in Synthetic Chemistry and its Versatility

The indole core, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in synthetic chemistry. creative-proteomics.com Its unique electronic properties, particularly the high electron density of the pyrrole ring, make it highly amenable to a variety of chemical transformations. bohrium.com This versatility has allowed for the synthesis of a diverse range of indole derivatives with wide-ranging applications in materials science and drug discovery. nih.govnumberanalytics.com The indole nucleus serves as a fundamental building block for numerous natural products and synthetic molecules exhibiting significant biological activity. nih.govresearchgate.net

The reactivity of the indole ring is a subject of extensive study. The C3 position is typically the most nucleophilic and prone to electrophilic attack. bohrium.com However, the reactivity of other positions, such as C2 and the benzo-ring carbons (C4-C7), can be modulated through various synthetic strategies, offering a rich platform for creating complex molecular architectures. nih.govresearchgate.net

Importance of Nitration and Alkylation in Indole Functionalization

Nitration and alkylation are fundamental reactions in the functionalization of indole scaffolds. The introduction of a nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the indole ring, influencing its reactivity and biological activity. Nitration of indoles can be challenging due to the acid-sensitivity of the indole nucleus, often leading to polymerization. bhu.ac.in Therefore, the development of mild and regioselective nitration methods is a continuing area of research. nih.govrsc.org

Alkylation of indoles, on the other hand, introduces alkyl groups that can modulate the steric and lipophilic properties of the molecule. The tert-butyl group, in particular, is a bulky substituent that can impart significant steric hindrance, influencing the conformation and binding affinity of the resulting indole derivative. Friedel-Crafts alkylation is a common method for introducing such groups. The regioselectivity of alkylation can be controlled by the choice of reagents and reaction conditions, with N-alkylation and C3-alkylation being the most common outcomes. organic-chemistry.orgorganic-chemistry.org

Research Context of 3-(tert-butyl)-5-nitro-1H-indole within Advanced Indole Chemistry

The specific substitution pattern of this compound, featuring a bulky alkyl group at the C3 position and an electron-w-ithdrawing group at the C5 position, places it at the intersection of several key areas in advanced indole chemistry.

The deliberate placement of substituents on the indole ring is a critical strategy in medicinal chemistry and materials science. nih.gov The nature and position of these substituents dictate the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological or material properties. For instance, investigating different substitution patterns on an indole-based scaffold has been shown to lead to the discovery of potent and selective enzyme inhibitors. nih.gov The combination of a bulky group like tert-butyl at C3 and a nitro group at C5 can be explored for its potential to influence receptor binding or other biological interactions.

Achieving regioselectivity in the functionalization of the indole ring remains a significant challenge for synthetic chemists. nih.gov While the C3 position is inherently the most reactive towards electrophiles, directing functionalization to other positions, particularly the C4-C7 positions of the benzene ring, requires sophisticated strategies. nih.govresearchgate.net These can include the use of directing groups, transition-metal catalysis, or the manipulation of electronic effects within the indole nucleus. The synthesis of compounds like this compound highlights the need for precise control over multiple functionalization steps to achieve the desired substitution pattern. The development of methods for the regioselective functionalization of indoles is crucial for accessing novel chemical space and synthesizing complex target molecules. rsc.org

Chemical Properties and Synthesis of this compound

The compound this compound has the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . The presence of the electron-withdrawing nitro group and the bulky tert-butyl group significantly influences its chemical properties.

A common synthetic route to this compound involves a two-step process. The first step is the Friedel-Crafts alkylation of indole with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield 3-(tert-butyl)-1H-indole. The second step is the nitration of the resulting 3-(tert-butyl)-1H-indole. Due to the acid-sensitivity of the indole ring, this nitration is often carried out using milder nitrating agents or under carefully controlled conditions. One reported method involves the use of trifluoroacetic anhydride (B1165640) and ammonium (B1175870) tetramethyl nitrate (B79036). Another approach utilizes a mixture of nitric acid and sulfuric acid at low temperatures.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | PDTVHDXZDIUULT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CNC2=C1C=C(C=C2)N+[O-] |

This interactive table summarizes key physicochemical properties of this compound.

Research Findings and Applications

Research on this compound and its derivatives has primarily focused on their utility as synthetic intermediates in the preparation of more complex molecules. For example, the nitro group can be reduced to an amino group, providing a handle for further functionalization. This 5-amino derivative can then be used to construct other heterocyclic systems or to introduce a variety of substituents.

One notable application is its use as a precursor for the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. The indole scaffold is a common feature in molecules designed to target this protein. Additionally, the chemistry of 3-nitroindoles, in general, is of significant interest as these compounds can be converted into various other valuable structures, including pyrrolo[2,3-b]indoles via the Barton-Zard reaction. nih.govrsc.org

While direct biological activity data for this compound is not extensively reported in the provided context, the broader class of nitro-substituted indoles has been investigated for various pharmacological activities, including antimicrobial and antitumor properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-tert-butyl-5-nitro-1H-indole |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)10-7-13-11-5-4-8(14(15)16)6-9(10)11/h4-7,13H,1-3H3 |

InChI Key |

PDTVHDXZDIUULT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 5 Nitro 1h Indole and Analogues

Direct Functionalization Approaches on the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, as attack at this position preserves the aromaticity of the benzene (B151609) ring in the resulting cationic intermediate. stackexchange.comquora.com This inherent reactivity guides the strategies for its derivatization.

Regioselective Nitration Protocols for Indole Systems

The introduction of a nitro group onto the indole ring requires careful selection of reagents and conditions to control the position of substitution and to avoid undesirable side reactions, such as oxidation or polymerization, which are common under harsh acidic conditions. bhu.ac.inyoutube.com For a 3-substituted indole like 3-(tert-butyl)-1H-indole, the bulky alkyl group at C-3 sterically and electronically directs the subsequent electrophilic attack of the nitronium ion (NO₂⁺) to the C-5 position of the benzenoid ring.

Traditional electrophilic nitration often employs strong acids, which can be problematic for the sensitive indole nucleus.

Mixed Acid Nitration : A common method for nitrating aromatic systems is the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In the context of synthesizing 3-(tert-butyl)-5-nitro-1H-indole, this nitration is performed on the 3-(tert-butyl)-1H-indole precursor. The reaction is typically conducted at low temperatures (0–5 °C) to minimize side reactions like di-nitration and oxidation. The strong acidic conditions can lead to the protonation of the indole at C-3, deactivating the pyrrole (B145914) ring and favoring substitution on the benzene ring. bhu.ac.in

Nitration with Acetyl Nitrate (B79036) and Other Reagents : Milder nitrating agents are often preferred to circumvent the issues associated with strong acids. bhu.ac.inquimicaorganica.org Acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), is a useful reagent for this purpose. beilstein-journals.orgumn.edu Other non-acidic nitrating agents like benzoyl nitrate and ethyl nitrate can also be employed for the nitration of indoles. bhu.ac.in

A summary of common electrophilic nitration conditions is presented below.

| Nitrating Agent | Substrate Example | Typical Conditions | Product | Reference |

| HNO₃/H₂SO₄ | 3-(tert-butyl)-1H-indole | Controlled temperature (0–5 °C) | This compound | |

| Benzoyl Nitrate | 2-Methylindole | Non-acidic | 2-Methyl-3-nitroindole | bhu.ac.in |

| Nitric Mixture/Acetic Anhydride | Indole | Mild conditions | 3-Nitroindole | quimicaorganica.org |

| Acetyl Nitrate | 1,3-Diacetylindole (B99430) | Concentrated H₂SO₄ | 3-Acetyl-5-nitroindole | umn.edu |

To address the environmental and safety concerns of using strong acids and to improve reaction efficiency and functional group tolerance, milder nitration protocols have been developed. A significant advancement is the use of ammonium (B1175870) tetramethylnitrate in conjunction with trifluoroacetic anhydride. rsc.org

This method generates trifluoroacetyl nitrate (CF₃COONO₂) in situ at sub-room temperature. rsc.org This powerful electrophilic nitrating agent effectively nitrates a variety of indoles with high regioselectivity for the C-3 position in unsubstituted indoles. rsc.orgrsc.org The reaction proceeds without the need for strong acids or metal catalysts, making it an environmentally benign and practical alternative. rsc.org For instance, the reaction of 3-(tert-butyl)-1H-indole with ammonium tetramethylnitrate and trifluoroacetic anhydride yields this compound in high yield (85%).

| Reagent System | In Situ Generated Nitrating Agent | Key Features | Reference |

| Ammonium tetramethylnitrate / Trifluoroacetic anhydride | Trifluoroacetyl nitrate (CF₃COONO₂) | Non-acidic, non-metallic, mild conditions, high regioselectivity | rsc.org |

The proposed mechanism involves the initial formation of trifluoroacetyl nitrate, which then acts as the electrophile in the substitution reaction with the indole. rsc.org

The nitrogen atom of the indole ring can be protected with various groups to modify its reactivity and influence the outcome of electrophilic substitution. researchgate.net An N-protecting group can prevent N-nitration and other side reactions at the nitrogen atom.

N-Acyl Groups : The nitration of 1,3-diacetylindole using concentrated sulfuric acid results in a mixture containing 3-acetyl-5-nitroindole. umn.edu The N-acetyl group withdraws electron density, deactivating the ring, but substitution still occurs, directed to the C-5 position.

N-Boc Group : The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen has been explored in non-acidic nitration protocols. rsc.org Studies with tert-butyl 1H-indole-1-carboxylate demonstrated that nitration using tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride successfully yields the C-3 nitro product, which can subsequently be deprotected. nih.gov This highlights the compatibility of the Boc group with these modern nitration conditions.

N-Sulfonyl Groups : Groups like benzenesulfonyl or mesitylenesulfonyl are also used for N-protection. researchgate.netumn.edu These groups are generally stable under various reaction conditions and can influence the electronic properties of the indole ring, thereby affecting the regioselectivity of nitration.

The choice of the N-protecting group is crucial and depends on the specific synthetic strategy, particularly the conditions required for its subsequent removal. researchgate.netrsc.org

Alkylation Strategies at the C-3 Position

The first step in the synthesis of the target compound is the introduction of the bulky tert-butyl group at the C-3 position of the indole ring. The high nucleophilicity of this position makes it the prime target for alkylation. rsc.orgfrontiersin.org

Friedel-Crafts alkylation is a classic and effective method for installing alkyl groups on aromatic rings, and it is well-suited for the C-3 alkylation of indoles.

The reaction is typically performed using an alkyl halide, such as tert-butyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the alkyl halide, facilitating the generation of a tert-butyl carbocation. This electrophile is then attacked by the electron-rich C-3 position of the indole. The reaction is highly regioselective due to the electronic properties of the indole's pyrrole ring.

An example protocol involves stirring indole and aluminum chloride in an anhydrous solvent like dichloromethane (B109758) at 0°C, followed by the dropwise addition of tert-butyl chloride. The reaction typically proceeds to completion at room temperature, affording 3-(tert-butyl)-1H-indole in good yield. Other Lewis acids, such as B(C₆F₅)₃, have also been shown to catalyze the C-3 alkylation of indoles with various alkylating agents, demonstrating the versatility of this approach. rsc.orgnih.gov

| Catalyst | Alkylating Agent | Solvent | Product | Yield | Reference |

| AlCl₃ | tert-Butyl chloride | Dichloromethane (DCM) | 3-(tert-butyl)-1H-indole | 78–85% | |

| B(3,4,5-F₃H₂C₆)₃ | Allylic trifluoroacetate (B77799) esters | Chloroform | C3-allylated indoles | up to 97% | rsc.org |

| B(C₆F₅)₃ | Amine-based alkylating agents | Not specified | C3-alkylated indoles | Not specified | nih.gov |

Transition-Metal-Free Alkylation Methods

The introduction of alkyl groups onto the indole nucleus without the use of transition metals represents a greener and often more cost-effective synthetic strategy. These methods typically rely on the inherent nucleophilicity of the indole C3 position.

Recent advancements have led to novel C3-alkylation techniques. One such method involves a cesium carbonate (Cs₂CO₃) and Oxone®-mediated reaction between indoles and various alcohols. rsc.orgrsc.org This approach is believed to proceed through a hydrogen autotransfer-type mechanism, where the alcohol is first oxidized to an aldehyde, which then condenses with the indole. rsc.orgchemrxiv.org A subsequent reduction step, where another molecule of the alcohol acts as the hydride donor, yields the C3-alkylated product. rsc.org To synthesize a C3-tert-butylated indole via this route, a suitable tert-butyl-containing alcohol would be required.

Another significant metal-free approach is the direct C3-alkylation catalyzed by the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.org This method utilizes amine-based alkylating agents, exploiting the borane's ability to mediate the heterolytic cleavage of the α-nitrogen C(sp³)–H bond in the amine. acs.org This strategy is notable for its high chemoselectivity, avoiding common side reactions like N-alkylation. acs.org

Strong bases such as potassium tert-butoxide (KOt-Bu) have also been employed to promote transition-metal-free C-C bond formation, although these are more commonly reported for arylations. researchgate.netorganic-chemistry.org The principle involves generating a highly reactive intermediate that can be trapped by the indole nucleophile.

| Method | Key Reagents | Proposed Mechanism | Reference |

|---|---|---|---|

| Oxone-Mediated Alkylation | Cs₂CO₃, Oxone®, Alcohol | Hydrogen Autotransfer | rsc.orgrsc.org |

| Borane-Catalyzed Alkylation | B(C₆F₅)₃, Amine-based alkylating agent | Heterolytic C-H bond cleavage | acs.org |

C-H Functionalization Approaches at Indole Carbons

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical tool in modern synthesis. For the indole scaffold, the C-H bonds of the pyrrole ring at positions C2 and C3 are inherently more reactive than those on the benzene portion. chim.it The C3 position, in particular, is highly susceptible to electrophilic attack due to the electron-rich nature of the pyrrole ring. chim.it

A classic and direct method for introducing a tert-butyl group at the C3 position is the Friedel-Crafts alkylation . This reaction involves treating the indole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the alkyl halide, generating a tert-butyl carbocation which then undergoes electrophilic aromatic substitution at the C3 position. This approach has been used to prepare 3-(tert-butyl)-1H-indole, which can subsequently be nitrated to yield the target compound, this compound.

The synthesis can be viewed as a two-step process:

C3-tert-Butylation: Indole is reacted with tert-butyl chloride and AlCl₃ in a solvent like dichloromethane.

C5-Nitration: The resulting 3-(tert-butyl)-1H-indole is then nitrated. The bulky tert-butyl group at C3 sterically and electronically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position of the benzene ring. This nitration can be achieved using mixed nitric and sulfuric acid or with milder reagents like trifluoroacetyl nitrate.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Indole, tert-butyl chloride, AlCl₃ | 3-(tert-butyl)-1H-indole | |

| 2 | Electrophilic Nitration | 3-(tert-butyl)-1H-indole, HNO₃/H₂SO₄ | This compound |

Indole Ring Construction with Pre-functionalized Synthons

Cyclization Reactions Incorporating Nitro and Tert-Butyl Moieties

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. testbook.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.org

To synthesize this compound, the required starting materials would be (4-nitrophenyl)hydrazine and pinacolone (B1678379) (3,3-dimethyl-2-butanone). The reaction proceeds as follows:

Hydrazone Formation: (4-nitrophenyl)hydrazine is condensed with pinacolone to form the corresponding (4-nitrophenyl)hydrazone.

Indolization: The hydrazone is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or hydrochloric acid. testbook.comacs.orggoogle.com This triggers a rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

This method directly installs the 5-nitro and 3-tert-butyl groups in a single, elegant cyclization step. Modern variants often focus on milder acid catalysts and improved reaction conditions to accommodate sensitive functional groups. acs.orggoogle.com

The Reissert indole synthesis is another classical method that constructs the indole ring, typically starting from an ortho-nitrotoluene derivative and diethyl oxalate. wikipedia.orgyoutube.com The key steps are the condensation of the starting materials in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.comresearchgate.net

For the synthesis of a 5-nitroindole (B16589) derivative, the starting material would need to be 2,4-dinitrotoluene . The initial base-catalyzed condensation occurs at the methyl group ortho to one of the nitro groups. The subsequent reductive cyclization preferentially reduces the nitro group that participated in the condensation, leading to the formation of the pyrrole ring. The Reissert synthesis primarily yields indole-2-carboxylic acids, which require a subsequent decarboxylation step to furnish the unsubstituted indole. wikipedia.org This pathway is less direct for introducing a C3-substituent like a tert-butyl group compared to the Fischer synthesis.

This category encompasses several methods where a substituted nitroarene undergoes reduction of the nitro group to an amine, which then cyclizes with another functional group on the molecule.

A prominent example is the reductive cyclization of ortho-nitrostyrenes. nih.gov To apply this to the target molecule, one could envision a starting material like 1-(2-nitro-4-nitrophenyl)-3,3-dimethyl-1-butene . In this hypothetical precursor, the nitro group at the 2-position is ortho to the butenyl side chain. Upon selective reduction of this nitro group (for instance, using palladium catalysts and a reducing agent like carbon monoxide or phenyl formate), the resulting amino group would cyclize onto the double bond to form the indole ring. nih.govmdpi.com The second nitro group at the 4-position of the starting phenyl ring would become the 5-nitro group on the final indole product.

Another related strategy is the Nenitzescu synthesis, which involves the reductive cyclization of o,ß-dinitrostyrenes, prepared from the condensation of an o-nitrobenzaldehyde with a nitroalkane. researchgate.net These methods highlight the versatility of using pre-functionalized nitroaromatics to build complex indole structures.

Multi-component Reaction Strategies for Indole Synthesis

Multi-component reactions (MCRs) have become powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. researchgate.net This approach offers significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, lower costs, and simplified experimental procedures. researchgate.net In the context of indole synthesis, MCRs provide a versatile platform for creating diverse, functionalized indole skeletons. researchgate.netarkat-usa.org

Several classical and modern MCRs have been adapted for indole synthesis. The Ugi reaction, for instance, is a highly versatile MCR based on the reactivity of isocyanides. arkat-usa.org An innovative two-step reaction sequence involving an Ugi MCR followed by an acid-induced cyclization has been developed to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method is notable for its mild, benign conditions, use of ethanol (B145695) as a solvent, and avoidance of any metal catalyst. rsc.org Other notable MCRs that have been employed include the Biginelli, Mannich, and Passerini reactions. arkat-usa.org

The reactivity of the indole nucleus itself makes it a suitable partner in various MCRs. arkat-usa.orgnih.gov For example, the C3-position of indole can act as a nucleophile to participate in reactions for synthesizing complex heterocyclic systems. nih.gov Researchers have developed one-pot, three-component reactions involving indole, aldehydes, and other nucleophiles like malononitrile (B47326) or dimedone to create a variety of indole-substituted pyrans and xanthenes. nih.gov A recently developed MCR allows for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, from indole, formaldehyde, and an amino hydrochloride. rsc.org These strategies highlight the power of MCRs to rapidly generate libraries of complex indole derivatives. arkat-usa.org

Table 1: Examples of Multi-component Reactions in Indole Synthesis

| MCR Name/Strategy | Reactants | Key Features | Resulting Structure |

| Ugi MCR / Cyclization rsc.org | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Two-step, one-pot; Metal-free; Mild conditions | Polysubstituted Indoles |

| Mannich Reaction arkat-usa.org | Indole, Aldehyde, Amine | Forms gramine (B1672134) intermediates for further synthesis | Gramines, Tryptamines |

| Indole-Aldehyde-Malononitrile nih.gov | Indole, Aldehyde, Malononitrile | One-pot synthesis catalyzed by piperidine | Indol-3-yl substituted pyran derivatives |

| Indole-Formaldehyde-Amino HCl rsc.org | Indole, Formaldehyde, Amino hydrochloride | Modular assembly of fused systems | Indole-fused oxadiazepines/thiadiazepines |

General Considerations in Synthetic Pathway Design for Indole Derivatives

Control of Regioselectivity in Indole Functionalization

Controlling the position of functionalization on the indole ring is a central challenge in the synthesis of its derivatives. thieme-connect.com The indole core has multiple reactive sites, but the C3 position of the pyrrole moiety is typically the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov However, functionalization at other positions, such as C2, C4, C5, C6, and C7, is often required for specific applications and requires tailored strategies. nih.govthieme-connect.com

For the synthesis of This compound , a sequential functionalization strategy is employed that leverages both steric and electronic effects to direct the incoming substituents.

C3-Alkylation: The bulky tert-butyl group is typically introduced first via a Friedel-Crafts alkylation of indole with tert-butyl chloride and a Lewis acid like aluminum chloride (AlCl₃). The reaction is highly regioselective for the C3 position due to the high electron density of the pyrrole ring.

C5-Nitration: The subsequent nitration is directed to the C5 position of the benzene ring. The pre-existing tert-butyl group at C3 sterically hinders attack at C2 or C4, while its electron-donating character activates the ring, favoring electrophilic substitution. The nitration of 3-(tert-butyl)-1H-indole using reagents like trifluoroacetyl nitrate (generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride) selectively yields the 5-nitro product. rsc.org

More broadly, chemists have developed numerous methods to control regioselectivity. The use of directing groups attached to the indole nitrogen (N1) is a powerful strategy. nih.gov For example, a P(O)tBu₂ group can direct arylation to the C6 position, while other ligands and conditions can steer the reaction to C4, C5, or C7. nih.gov The choice of catalyst and ligands can also dramatically switch the site of reactivity. In the palladium-catalyzed oxidative Heck reaction, using DMSO as a ligand leads to C3-alkenylation, whereas employing a specially designed sulfoxide-hydroxypyridine (SOHP) ligand switches the selectivity to C2-alkenylation. rsc.org

Table 2: Strategies for Regiocontrolled Indole Functionalization

| Target Position | Strategy | Reagents/Catalyst | Comments |

| C3 | Electrophilic Substitution | Electrophile (e.g., t-BuCl/AlCl₃) | Kinetically favored position for most indoles. |

| C5 | Directed Electrophilic Substitution | Nitrating agent on 3-substituted indole | The C3-substituent directs to C5/C6. |

| C2 | Ligand-Controlled C-H Alkenylation rsc.org | Pd(II) catalyst with SOHP ligand | Ligand choice overcomes the inherent C3 preference. |

| C4/C5 | Directed C-H Arylation nih.gov | Pd and Cu catalysts | Directing groups and specific catalyst combinations enable selective arylation. |

| C6 | Directed C-H Arylation nih.gov | CuO catalyst with N-P(O)tBu₂ directing group | The directing group is crucial for C6 selectivity and can be removed later. |

| C7 | Directed C-H Arylation nih.gov | Pd(OAc)₂ with specific ligands and oxidants | Achieved using a directing group on the indole nitrogen. |

Optimization of Catalyst Systems and Reaction Conditions

The success of a synthetic route to an indole derivative hinges on the careful optimization of the catalyst system and reaction conditions. This process involves screening various catalysts, ligands, solvents, bases, temperatures, and reaction times to achieve the desired outcome with high yield and purity. researchgate.netacs.org

Palladium-based catalysts are widely used in indole synthesis for facilitating carbon-carbon and carbon-heteroatom bond formations. mdpi.com For instance, in a palladium-catalyzed intramolecular C-H silylation of 1-(2-iodophenyl)-1H-indoles, an extensive optimization was performed. acs.org Different palladium sources (Pd(OAc)₂, PdCl₂(PPh₃)₂, PdCl₂, Pd(PPh₃)₄), bases (K₂CO₃, Na₂CO₃, Cs₂CO₃, PivOK), and solvents (DMF, DMSO, THF) were tested. acs.org The optimal conditions were found to be Pd(OAc)₂ as the catalyst with PivOK as the base in DMF at 100 °C, which significantly improved the yield compared to the initial setup. acs.org

Iron catalysts have also emerged as a more sustainable and cost-effective alternative for certain transformations. nih.gov In the N-alkylation of indolines (which can be subsequently oxidized to indoles), an iron-catalyzed "borrowing hydrogen" methodology was developed. The optimization process screened various iron complexes, bases, and solvents, identifying a tricarbonyl(cyclopentadienone) iron complex in 2,2,2-trifluoroethanol (B45653) (TFE) as a highly efficient system. nih.gov

Beyond metal catalysis, organocatalysis presents another important strategy. researchgate.net The development of non-acidic and metal-free conditions for the synthesis of 3-nitroindoles involved screening different ammonium salts and anhydrides to generate the active nitrating agent, trifluoroacetyl nitrate. rsc.orgnih.gov This optimization revealed that the combination of tetramethylammonium nitrate and trifluoroacetic anhydride provided the best results. nih.gov

Table 3: Example of Reaction Optimization: Pd-Catalyzed Intramolecular Silylation acs.org

| Parameter | Variation | Outcome (Yield of Product 2a) | Optimal Choice |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂ | 85%, 65%, 52% | Pd(OAc)₂ |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, PivOK | 85%, 72%, 68%, 89% | PivOK |

| Solvent | DMF, DMSO, THF, Toluene | 89%, 65%, 43%, 35% | DMF |

| Temperature | 80 °C, 100 °C, 120 °C | 67%, 89%, 71% | 100 °C |

Scalability and Efficiency of Synthetic Procedures

For the synthesis of This compound , the reported protocol involving the nitration of 3-(tert-butyl)-1H-indole with trifluoroacetyl nitrate demonstrates good efficiency, with a reported yield of 85%. Such high yields are a key indicator of an efficient process that is potentially amenable to scale-up, as it minimizes waste and simplifies the purification of the final product. The development of large-scale preparations often involves detailed studies of reaction kinetics and potential thermal hazards to ensure the process is safe and controllable when performed on an industrial scale. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 3-(tert-butyl)-5-nitro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to each unique proton in the molecule. The tert-butyl group would produce a prominent singlet at approximately 1.4 ppm, integrating to nine protons. The aromatic protons on the indole (B1671886) ring would be significantly affected by the electron-withdrawing nitro group, leading to downfield shifts. Specifically, the proton at the C4 position would likely appear as a doublet, deshielded by the adjacent nitro group. The protons at C6 and C7 would also show distinct splitting patterns, influenced by their respective neighboring protons. The N-H proton of the indole ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The quaternary carbon of the tert-butyl group and the carbon to which it is attached (C3) would have characteristic chemical shifts. The carbons of the benzene (B151609) ring would also be influenced by the nitro group, with the C5 carbon showing a significant downfield shift. For comparison, in the related compound 3-methyl-5-nitro-1H-indole, the aromatic and indole carbons appear in the range of 110-142 ppm. rsc.org

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 (s, 9H) | ~32 |

| C (CH₃)₃ | - | ~30 |

| C2 | ~7.5 (s, 1H) | ~125 |

| C4 | ~8.4 (d, 1H) | ~118 |

| C6 | ~8.0 (dd, 1H) | ~119 |

| C7 | ~7.4 (d, 1H) | ~111 |

| NH | ~8.8 (br s, 1H) | - |

| C3a | - | ~128 |

| C5 | - | ~142 |

| C7a | - | ~138 |

Note: This is a hypothetical representation of expected NMR data. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HSQC) for Atom Connectivity

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the aromatic protons on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which proton is attached to which carbon.

Advanced NMR for Conformational and Tautomeric Analysis

The presence of the bulky tert-butyl group could potentially lead to restricted rotation or specific conformational preferences. While significant conformational flexibility is not expected for the rigid indole ring itself, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to probe through-space interactions between the tert-butyl protons and nearby protons on the indole ring. Tautomerism is not expected to be a significant feature for this particular molecule under normal conditions.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by characteristic absorption bands of its functional groups. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching vibration of the indole ring would be observed as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would appear around 3100-3000 cm⁻¹ and 2960 cm⁻¹, respectively. Bending vibrations for the C-H bonds and the fingerprint region below 1500 cm⁻¹ would provide additional structural confirmation.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | ~2960 |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1350 |

| C=C Aromatic Stretch | 1450 - 1600 |

Note: This is a hypothetical representation of expected FTIR data. Actual experimental values may vary.

Raman Spectroscopy (if relevant for specific vibrational modes)

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information on the symmetric stretching vibrations of the aromatic ring system and the C-C skeletal vibrations. The symmetric stretch of the nitro group would also be Raman active. A detailed Raman study could offer deeper insights into the vibrational modes of the molecule, further corroborating the structural assignments made by other spectroscopic methods. However, specific Raman data for this compound is not currently documented in publicly accessible literature.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unequivocal determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₄N₂O₂. HRMS can differentiate this formula from other potential combinations of atoms that might have the same nominal mass.

The use of techniques like Ultra-High-Performance Liquid Chromatography combined with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is a standard approach for the characterization of indole derivatives. researchgate.netnih.gov This method provides not only the exact mass of the parent molecule but also of its fragments, adding a further layer of confidence in structural assignment. researchgate.net

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Nominal Mass | 218 g/mol |

This table presents the calculated theoretical values. HRMS analysis would be used to experimentally confirm the exact mass.

Electron Impact (EI) or other ionization methods in mass spectrometry cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides significant insights into the molecule's structure. uni-saarland.deslideshare.net For this compound, the fragmentation is influenced by the stability of the resulting cations and neutral losses. libretexts.org

Key expected fragmentation pathways include:

Loss of a Methyl Radical: The tert-butyl group readily loses a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This [M-15]⁺ peak is often a prominent feature in the mass spectra of tert-butyl containing compounds.

Loss of a Nitro Group: Fragmentation can occur with the loss of a nitro group (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da).

Indole Ring Fragmentation: The indole core itself can undergo characteristic cleavages.

Mass spectral studies of related nitroindole derivatives confirm that fragmentation often involves the nitro group and the substituents on the indole ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Comments |

|---|---|---|---|

| 218 | [C₁₂H₁₄N₂O₂]⁺ | - | Molecular Ion (M⁺) |

| 203 | [C₁₁H₁₁N₂O₂]⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group, forming a stable cation. libretexts.org |

| 172 | [C₁₂H₁₄N]⁺ | •NO₂ | Loss of the nitro group. |

This table is based on established fragmentation principles for substituted indoles and tert-butyl groups. libretexts.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. preprints.org This technique can resolve the steric effects of the bulky tert-butyl group on the planarity of the indole ring system.

Single-crystal XRD analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. preprints.org Although a specific crystal structure for this compound has not been reported in the searched literature, the methodology applied to similar molecules provides a clear framework for what such an analysis would reveal.

The initial result of a single-crystal XRD experiment is the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry, described by a space group. researchgate.net The unit cell is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For example, the crystal structure of the related compound 5-nitroindole (B16589) (C₈H₆N₂O₂) was determined to belong to the P 1 21/c 1 space group. nih.gov A similar analysis for this compound would provide its unique crystallographic parameters.

Table 3: Illustrative Crystal Data Parameters from a Related Indole Derivative

| Parameter | 5-nitroindole nih.gov | This compound |

|---|---|---|

| Crystal System | Monoclinic | To be determined |

| Space Group | P 1 21/c 1 | To be determined |

| a (Å) | 3.75839 | To be determined |

| b (Å) | 12.0667 | To be determined |

| c (Å) | 15.8045 | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 90.730 | To be determined |

| γ (°) | 90 | To be determined |

This table shows published data for 5-nitroindole to illustrate the type of information obtained from a single-crystal XRD experiment. The data for the title compound remains to be experimentally determined.

Beyond the structure of a single molecule, XRD data reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The analysis maps close contacts between neighboring molecules, providing a "fingerprint" plot that summarizes the nature and relative importance of different types of interactions. nih.govnih.gov For this compound, key interactions would include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. nih.govmdpi.com

π–π Stacking: The aromatic indole rings can stack on top of each other.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~30-40% | Represents contacts between hydrogen atoms on adjacent molecules. nih.govnih.gov |

| O···H / H···O | ~20-30% | Primarily indicates hydrogen bonding between the nitro-group oxygens and N-H or C-H groups. nih.govnih.gov |

| C···H / H···C | ~10-15% | Relates to C-H···π interactions and general van der Waals forces. nih.govnih.gov |

This table presents predicted percentage contributions based on Hirshfeld analyses of structurally similar nitro-aromatic heterocyclic compounds, as specific data for the title compound is not available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 3-(tert-butyl)-5-nitro-1H-indole. These methods provide detailed information about the molecule's electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311+G(d,p), have been shown to provide optimized geometries and bond lengths that are in good agreement with experimental data. chemrxiv.orgresearchgate.net The presence of the electron-withdrawing nitro group at the C5 position and the bulky tert-butyl group at the C3 position significantly influences the electronic distribution and geometry of the indole ring. DFT studies can precisely model these effects, revealing changes in bond lengths and angles compared to the unsubstituted indole. chemrxiv.org For instance, substitutions on the six-membered ring of indole have a more pronounced effect on the ground state electronic structure than substitutions on the five-membered ring. chemrxiv.org

| Parameter | Description | Relevance to this compound |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. chemrxiv.orgresearchgate.net |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d) and 6-311+G(d,p) are Pople-style basis sets that include polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and electron-withdrawing groups. chemrxiv.org |

| Geometry Optimization | A computational process that finds the lowest energy arrangement of atoms in a molecule. | This provides the most stable three-dimensional structure of this compound, which is crucial for understanding its properties and reactivity. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.comnih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the tert-butyl group, being electron-donating, would raise the HOMO energy, potentially increasing its nucleophilicity, although steric hindrance is also a major factor. Computational calculations can quantify these effects and predict the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net

| Orbital | Description | Significance for Reactivity |

| HOMO | The highest energy molecular orbital that contains electrons. | A higher HOMO energy indicates a greater tendency to donate electrons (stronger nucleophile). wuxiapptec.com |

| LUMO | The lowest energy molecular orbital that does not contain electrons. | A lower LUMO energy indicates a greater tendency to accept electrons (stronger electrophile). wuxiapptec.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.netnih.gov These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govyoutube.com

For this compound, an MEP map would likely show a significant negative potential around the nitro group due to the high electronegativity of the oxygen atoms. researchgate.net This confirms the strong electron-withdrawing nature of the nitro group. The indole nitrogen and the aromatic ring would also exhibit regions of varying potential, providing insights into the molecule's reactivity towards different reagents. researchgate.netresearchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The functionalization of the indole ring is a cornerstone of synthetic organic chemistry. nih.govrsc.org Computational methods can be used to model the reaction pathways for the introduction of various functional groups onto the indole scaffold. This involves locating the transition state (TS) for each step of the reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. nih.gov

For reactions involving indoles, such as electrophilic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions, transition state analysis can elucidate the step-by-step mechanism. mdpi.comcopernicus.orgnih.gov For example, in the nitration of a substituted indole, computational analysis can determine whether the reaction proceeds through a stepwise or a concerted mechanism and can identify the key intermediates and transition states involved. nih.govgrowingscience.com

Many reactions involving substituted indoles can lead to multiple products, making the prediction of regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the new bonds) a significant challenge. nih.govrsc.orgrsc.org Computational chemistry offers powerful tools to predict these outcomes. nih.govresearchgate.net

By calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, chemists can predict which product will be favored. nih.gov For this compound, the interplay between the electronic effects of the nitro group and the steric hindrance of the tert-butyl group will dictate the regioselectivity of further functionalization. researchgate.net Computational models can quantify these competing effects. For instance, in an electrophilic aromatic substitution reaction, calculations can determine whether the incoming electrophile will preferentially attack at the C2, C4, C6, or C7 position by comparing the activation energies for each pathway. nih.govnih.gov Similarly, for reactions that create new stereocenters, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the electronic structure and magnetic environment of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectrum, which are crucial for its characterization.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts for this compound can be approached by considering the substituent effects on the indole ring. The electron-withdrawing nature of the nitro group at the C5 position and the electron-donating and sterically bulky tert-butyl group at the C3 position significantly influence the chemical shifts of the protons and carbons of the indole scaffold.

For comparison, the experimental ¹H and ¹³C NMR data for the structurally related compound, 3-methyl-5-nitro-1H-indole, in CDCl₃ are available. rsc.org These values, presented in the tables below, can serve as a basis for predicting the shifts for this compound. The replacement of the methyl group with a tert-butyl group is expected to cause minor changes in the chemical shifts of the indole ring atoms, primarily due to differences in steric and inductive effects. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have distinct resonances.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (H1) | ~8.6 | Broad Singlet | The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen bonding. |

| H2 | ~7.2 | Singlet | |

| H4 | ~8.6 | Doublet | Deshielded due to proximity to the nitro group. |

| H6 | ~8.1 | Doublet of Doublets | |

| H7 | ~7.4 | Doublet | |

| -C(CH₃)₃ | ~1.4 | Singlet | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~125 | |

| C3 | ~120 | The chemical shift will be influenced by the bulky tert-butyl substituent. |

| C3a | ~128 | |

| C4 | ~118 | |

| C5 | ~142 | The carbon bearing the nitro group is expected to be significantly deshielded. |

| C6 | ~117 | |

| C7 | ~111 | |

| C7a | ~139 | |

| -C (CH₃)₃ | ~32 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~30 | The three equivalent methyl carbons of the tert-butyl group. |

These predicted values are based on the analysis of substituent effects and comparison with known data for similar indole derivatives. rsc.org Computational methods such as Density Functional Theory (DFT) would be required for more precise, ab initio predictions.

Predicted UV-Vis Absorption

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the indole aromatic system. The presence of the nitro group, a strong chromophore, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Experimental data for related nitroindoles provide a good reference for predicting the absorption maxima (λmax) of the target compound. For instance, 5-nitroindole (B16589) has a reported λmax of 322 nm, while 3-nitroindole absorbs at 349 nm. escholarship.org The electronic transitions in this compound will be influenced by both the nitro group at C5 and the tert-butyl group at C3. The tert-butyl group, being an auxochrome, may cause a slight shift in the absorption bands.

Computational studies on other nitroindole derivatives have employed methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate electronic transitions and predict UV-Vis spectra. scispace.comnih.gov Such calculations for this compound would likely reveal multiple absorption bands in the UV-A and UV-B regions.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Notes |

| π → π | ~320-350 | This primary absorption band is characteristic of the nitro-substituted indole chromophore. The exact position would be influenced by the interplay of the electronic effects of both substituents. |

| π → π | ~270-290 | A secondary absorption band, similar to that observed in other indole derivatives, may also be present. |

The predicted spectrum is expected to show a strong absorption peak in the near-UV range, largely attributable to the electronic system of the 5-nitroindole core. escholarship.org The tert-butyl group at the 3-position is not expected to significantly alter the position of the main absorption band but may influence its intensity and fine structure.

Chemical Reactivity and Derivatization Pathways of 3 Tert Butyl 5 Nitro 1h Indole

Reactions of the Nitro Group at Position 5

The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group or potentially participating in nucleophilic aromatic substitution reactions.

Reduction Reactions to Aminoindoles

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of nitroindoles, yielding the corresponding 5-aminoindole (B14826). This conversion is of significant interest as aminoindoles are precursors to compounds with potential biological activities. acs.org A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions. rsc.org

Commonly employed methods for the reduction of aromatic nitro compounds, which are applicable to 3-(tert-butyl)-5-nitro-1H-indole, include:

Catalytic Hydrogenation: This is a widely used and often clean method. commonorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) effectively reduces the nitro group to an amine. wikipedia.orgnih.gov This method is generally efficient, with water being the only byproduct. rsc.org

Metal-Based Reductions: Various metals in acidic or neutral media are effective. Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and economical choice. commonorganicchemistry.comwikipedia.org Other metals such as tin(II) chloride (SnCl₂) and zinc (Zn) are also commonly used and offer mild reaction conditions, which can be advantageous when other sensitive functional groups are present. commonorganicchemistry.comwikipedia.org

Hydrosulfites: Sodium hydrosulfite (Na₂S₂O₄) is another reagent capable of reducing nitro groups to amines. acs.orgwikipedia.org

The resulting 3-(tert-butyl)-5-amino-1H-indole is a valuable intermediate, although it should be noted that some 5-aminoindole derivatives can be susceptible to air oxidation. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd-C | Ethanol (B145695), Room Temperature | Clean reduction, but may affect other reducible groups. commonorganicchemistry.comnih.gov |

| Fe/Acid (e.g., AcOH) | Refluxing Acetic Acid | Mild and cost-effective. commonorganicchemistry.comwikipedia.org |

| SnCl₂ | Acidic Media | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or Alcoholic Solution | Often used for selective reductions. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Nitroarenes as a General Principle

While the indole (B1671886) ring itself is electron-rich, the presence of a strong electron-withdrawing group like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com For an SNAr reaction to occur, two key features are generally required: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

In the case of this compound, there is no inherent leaving group on the benzene (B151609) portion of the indole. However, if a derivative such as 4-halo- or 6-halo-3-(tert-butyl)-5-nitro-1H-indole were synthesized, the nitro group at C5 would be ortho or para to the halogen, respectively. This positioning would activate the halide for displacement by a strong nucleophile (e.g., alkoxides, amines). The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.orgmdpi.com

Reactions Involving the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring can be readily functionalized through various reactions, which in turn can influence the reactivity of the entire molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common modification. This reaction typically proceeds by deprotonation of the N-H group with a suitable base to form an indolide anion, which then acts as a nucleophile and attacks an alkyl halide. rsc.org Common bases used for this purpose include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). organic-chemistry.orgthieme-connect.de The presence of the electron-withdrawing 5-nitro group increases the acidity of the N-H proton, potentially allowing for the use of weaker bases compared to unsubstituted indole. psu.edumdpi.com However, a competing reaction is C3-alkylation, as the C3 position of indole is highly nucleophilic. organic-chemistry.orgnih.gov In the case of this compound, the bulky tert-butyl group at C3 sterically hinders attack at this position, thus favoring N-alkylation. mdpi.comnih.gov

N-Acylation: The introduction of an acyl group to the indole nitrogen serves both as a protective strategy and as a means to synthesize precursors for more complex molecules. thieme-connect.denih.gov N-acylation can be achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base. A particularly effective method for the N-acylation of 5-substituted indoles, especially those with electron-withdrawing groups, involves the direct coupling of carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. thieme-connect.deresearchgate.net This method provides high yields under mild conditions and avoids the need to handle potentially unstable acid chlorides. thieme-connect.de

Table 2: N-Functionalization Reactions

| Reaction | Reagents | Product Type | Notes |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, KOH) | N-Alkylindole | C3-alkylation is sterically hindered by the tert-butyl group. organic-chemistry.orgnih.gov |

| N-Acylation | Carboxylic Acid, DCC, DMAP | N-Acylindole | High yields are obtained for indoles with electron-withdrawing groups at C5. thieme-connect.deresearchgate.net |

| N-Arylation | Aryl Iodide, CuI, 1,10-phenanthroline, KOH | N-Arylindole | A copper-catalyzed cross-coupling reaction. researchgate.net |

Influence of N-Substituents on Indole Ring Reactivity

The nature of the substituent on the indole nitrogen significantly modulates the electronic properties and subsequent reactivity of the indole ring system. researchgate.net

N-Alkyl groups are generally electron-donating and increase the electron density of the indole ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles.

N-Acyl groups , such as an acetyl or benzoyl group, are strongly electron-withdrawing. They decrease the electron density of the indole ring, making it less reactive towards electrophilic substitution. This "deactivation" is often exploited to control reactivity and to direct substitution to other positions. For example, N-acylation can prevent unwanted side reactions during electrophilic attack on the benzene portion of the indole. The N-acyl group can typically be removed later by base hydrolysis. thieme-connect.de

N-Sulfonyl groups (e.g., benzenesulfonyl) also act as electron-withdrawing protecting groups, similar to N-acyl groups, reducing the nucleophilicity of the indole ring.

Further Functionalization of the Indole Ring System

Beyond reactions at the nitro group and the indole nitrogen, the indole ring itself can undergo further functionalization, primarily through electrophilic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. Indoles are inherently electron-rich heterocycles that preferentially undergo electrophilic attack at the C3 position. chemtube3d.comstackexchange.comic.ac.uk However, in this compound, the C3 position is already occupied.

The directing effects of the substituents on the indole ring are as follows:

The indole nitrogen is strongly activating and ortho-, para-directing (directing to C2 and C4).

The tert-butyl group at C3 is weakly activating and ortho-, para-directing.

The nitro group at C5 is strongly deactivating and meta-directing (directing to C4, C6).

Given that C3 is blocked, electrophilic substitution will occur on the benzene ring or at the C2 position. The Vilsmeier-Haack and Mannich reactions are classic examples of electrophilic substitutions on indoles.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgsemanticscholar.org For indoles, this typically occurs at the C3 position. researchgate.net With C3 blocked, the reaction may be forced to occur at other positions, such as C2, although this is less favorable as it disrupts the aromaticity of the benzene ring. chemtube3d.comsid.ir

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton and is a powerful tool for introducing aminomethyl groups. testbook.comlibretexts.org Indole is a particularly active substrate for the Mannich reaction, typically yielding gramine (B1672134) derivatives via substitution at C3. chemtube3d.comlibretexts.org With the 3-position occupied by a bulky tert-butyl group, the Mannich reaction on this compound would be sterically hindered at this site. clockss.org Reaction at other positions would be less favorable.

Electrophilic aromatic substitution on the benzene ring (positions C4, C6, and C7) will be influenced by the combined directing effects of the nitro group and the pyrrole (B145914) ring. The deactivating effect of the nitro group makes substitution on the benzene ring more difficult than in unsubstituted indole.

Electrophilic Aromatic Substitution at C-2 (if C-3 is occupied) or Benzene Ring Positions (e.g., C-6, C-7)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing indoles. The indole ring is highly nucleophilic, with the C-3 position being the most reactive site. pearson.com When the C-3 position is blocked, as in this compound, electrophilic attack is redirected to other positions on the heterocyclic or benzene ring. researchgate.net The regioselectivity of further substitution is governed by the combined directing effects of the existing substituents.

The tert-butyl group at C-3 exerts a significant steric hindrance, primarily discouraging attack at the adjacent C-2 and C-4 positions. The nitro group at C-5 is a powerful deactivating group and acts as a meta-director for electrophilic attack on the benzene portion of the indole. youtube.com This deactivation makes further substitution on the benzene ring challenging, requiring forcing conditions. The directing effect of the nitro group would favor substitution at the C-7 position. Concurrently, the nitrogen atom of the pyrrole ring directs electrophiles to the C-2 position, but this is sterically hindered.

Therefore, the most likely position for a subsequent electrophilic attack on this compound is the C-7 position, driven by the meta-directing effect of the C-5 nitro group. Attack at C-6 is electronically disfavored. While C-2 attack is electronically promoted by the indole nitrogen, it is sterically impeded by the bulky tert-butyl group.

While specific examples for this compound are not extensively documented, predictions can be made based on the reactivity of similar structures. For instance, the synthesis of ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate involves the nitration of a substituted indole at the C-7 position, demonstrating that this position is accessible to electrophiles. rsc.org

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, Lewis Acid (e.g., FeCl₃) | 7-Bromo-3-(tert-butyl)-5-nitro-1H-indole | The C-5 nitro group directs meta (to C-7). C-2 is sterically hindered. |

| Nitration | HNO₃/H₂SO₄ | 3-(tert-butyl)-5,7-dinitro-1H-indole | The existing nitro group directs the second nitration to the C-7 position. |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid | The C-5 nitro group directs meta (to C-7). |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Diverse Functionalization

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. A significant recent development is the use of nitroarenes as electrophilic coupling partners, where the nitro group functions as a leaving group in a "denitrative" coupling process. nih.govresearchgate.net This approach avoids the need to pre-functionalize the substrate with a halide or triflate, offering a more streamlined synthetic route. nih.gov

Given that 5-nitroindole (B16589) has been successfully employed in denitrative cross-coupling reactions, it is highly probable that this compound can serve as a viable substrate in similar transformations. acs.org Palladium catalysts, particularly those supported by bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, have proven effective in activating the otherwise inert C–NO₂ bond for oxidative addition. acs.orgresearchgate.netresearchgate.net

Denitrative Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond at the C-5 position by coupling with various boronic acids or their derivatives. The reaction typically requires a palladium catalyst and a base. acs.orgresearchgate.net The use of this method on this compound would yield 5-aryl-3-(tert-butyl)-1H-indoles, providing access to a wide range of biaryl structures.

Denitrative Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling the nitroarene with primary or secondary amines. wikipedia.org Applying this to this compound would produce 5-amino-3-(tert-butyl)-1H-indole derivatives, which are valuable precursors for pharmaceuticals and functional materials. acs.orgnih.gov The reaction is catalyzed by palladium complexes with specialized ligands and proceeds via the oxidative addition of the Ar-NO₂ bond to the palladium(0) center. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Typical Catalytic System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(acac)₂ / BrettPhos, K₃PO₄ | 5-Aryl-3-(tert-butyl)-1H-indole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(acac)₂ / BrettPhos, K₃PO₄ | N,N-Dialkyl-3-(tert-butyl)-1H-indol-5-amine |

Cascade and Multicomponent Reactions Utilizing this compound as a Building Block

Cascade and multicomponent reactions offer remarkable efficiency in synthesizing complex molecular architectures by forming multiple bonds in a single operation. nih.govmdpi.com The electrophilic nature of the C-2=C-3 double bond in 3-nitroindoles makes them excellent substrates for such transformations, particularly in reactions involving nucleophilic attack. rsc.org

A prime example is the Barton-Zard pyrrole synthesis, a powerful cascade reaction that constructs a pyrrole ring from a nitroalkene and an α-isocyanoacetate. wikipedia.org This reaction has been adapted for use with 3-nitroindoles to create fused pyrrolo[3,4-b]indole (B14762832) or rearranged pyrrolo[2,3-b]indole (B14758588) systems. rsc.orgresearchgate.netresearchgate.net

For this compound, N-protection (e.g., with a Boc group) would be necessary to prevent side reactions at the indole nitrogen. The resulting N-protected indole can then react with an α-isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base. The reaction cascade is initiated by a Michael-type addition of the enolate of the isocyanoacetate to the electron-deficient C-2 position of the 3-nitroindole. This is followed by an intramolecular cyclization, elimination of the nitro group, and subsequent tautomerization to yield the aromatic pyrroloindole core. wikipedia.org

Research has demonstrated that tert-butyl 3-nitro-1H-indole-1-carboxylate undergoes a Barton-Zard reaction with ethyl isocyanoacetate to produce the corresponding 4-(tert-butyl) 3-methyl pyrrolo[3,4-b]indole-3,4(2H)-dicarboxylate in excellent yield. nih.govrsc.org This confirms the utility of the 3-nitroindole scaffold as a building block for complex heterocyclic systems. The presence of the C-5 nitro group on the starting material, this compound, would be retained in the final product if the reaction proceeds as a typical Barton-Zard reaction on the C2-C3 double bond of the indole, leading to highly functionalized, polycyclic compounds.

| Starting Material (N-Protected) | Reagents | Key Reaction Steps | Product Type |

|---|---|---|---|

| N-Boc-3-(tert-butyl)-5-nitro-1H-indole | Ethyl isocyanoacetate, Base (e.g., DBU) | 1. Michael Addition 2. Intramolecular Cyclization 3. Nitro Group Elimination 4. Tautomerization | Pyrrolo[3,4-b]indole derivative |

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of the tert-butyl and nitro groups makes 3-(tert-butyl)-5-nitro-1H-indole a versatile scaffold for the construction of more elaborate molecules. Its utility is primarily seen in its role as a foundational piece for creating diverse heterocyclic systems and as a precursor for a variety of organic transformations.

The this compound molecule serves as a valuable building block in the synthesis of complex heterocyclic structures. The indole (B1671886) core itself is a privileged scaffold, and the substituents on this compound guide further chemical modifications. The electron-withdrawing nitro group at the 5-position influences the reactivity of the benzene (B151609) portion of the indole, while the sterically demanding tert-butyl group at the 3-position directs reactions away from the pyrrole (B145914) ring's most nucleophilic site.

This controlled reactivity is crucial for constructing larger, more complex systems. For instance, derivatives of 3-nitroindole are key intermediates for synthesizing molecules with significant biological activity. nih.gov A related compound, tert-butyl 3-nitro-1H-indole-1-carboxylate, can undergo a Barton-Zard reaction to form complex fused systems like pyrrolo[3,4-b]indoles. nih.gov Similarly, other substituted nitroindoles, such as 5-bromo-3-nitro-1H-indole, are used as versatile building blocks for creating more intricate indole derivatives and other heterocyclic compounds through reactions like electrophilic aromatic substitution. The presence of the nitro group is also a key feature in derivatives like ethyl 3-bromo-5-(tert-butyl)-7-nitro-1H-indole-2-carboxylate, which are utilized as intermediates in the synthesis of complex organic molecules and potential pharmaceuticals.

The functional groups on this compound make it an excellent precursor for a wide range of advanced organic transformations, allowing for the generation of a library of analogues. The nitro group is particularly versatile; it can be readily reduced to an amino group, which then opens up a vast potential for further derivatization. This new amino group can undergo reactions such as acylation, alkylation, diazotization for Sandmeyer reactions, or serve as a directing group for further substitutions.

The indole scaffold, modified with these groups, is extensively studied for its potential in pharmacological applications, including the development of antimicrobial and antitumor agents. The synthesis of novel indole analogues often begins with a strategically substituted precursor like this compound to explore how different functional groups affect biological potency.

| Functional Group | Type of Reaction | Typical Reagents/Conditions | Resulting Functionality |

|---|---|---|---|

| 5-Nitro Group | Reduction | SnCl₂, HCl; H₂, Pd/C; Fe, NH₄Cl | 5-Amino Group |

| Indole N-H | N-Alkylation / N-Arylation | Alkyl halide, Base (e.g., NaH); Aryl boronic acid, Cu catalyst | N-Substituted Indole |

| Indole Ring | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated Indole |

| 5-Amino (from nitro reduction) | Acylation | Acyl chloride, Pyridine | 5-Amido Group |

Potential in Functional Materials Development

The electronic properties of the indole nucleus, particularly when substituted with electron-donating or electron-withdrawing groups, make it a candidate for use in the development of novel functional materials.

Substituted indoles have shown significant promise in the field of optoelectronics. acs.org The indole ring can act as an effective electron donor, and when combined with an electron acceptor group through a π-conjugated system, it can form a D-π-A (Donor-π-Acceptor) chromophore. Such molecules are known to exhibit non-linear optical (NLO) properties. nih.gov Studies on ethenyl indoles have demonstrated that substitution with a strong electron-withdrawing group like a nitro group (NO₂) leads to a high NLO response. nih.gov